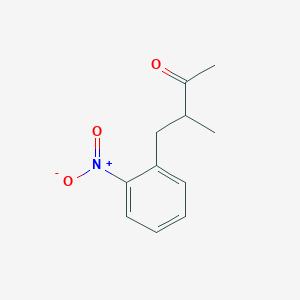
3-Methyl-4-(2-nitrophenyl)butan-2-one
Descripción general
Descripción
“3-Methyl-4-(2-nitrophenyl)butan-2-one” is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It is also known as ethylphenidate.
Molecular Structure Analysis
The InChI code for “3-Methyl-4-(2-nitrophenyl)butan-2-one” is 1S/C11H13NO3/c1-8(9(2)13)7-10-5-3-4-6-11(10)12(14)15/h3-6,8H,7H2,1-2H3 .
Physical And Chemical Properties Analysis
“3-Methyl-4-(2-nitrophenyl)butan-2-one” is a liquid at room temperature . The predicted density is 1.144±0.06 g/cm3 , and the predicted boiling point is 307.8±17.0 °C .
Aplicaciones Científicas De Investigación
Crystallographic Studies
- Crystal Structure Analysis : The crystallographic structure of closely related compounds to 3-Methyl-4-(2-nitrophenyl)butan-2-one has been determined using x-ray analysis. These studies contribute to the understanding of molecular configurations and physical properties (Shi & Jian, 1999).
Material Science and Chemistry
- Organic Nonlinear Optical (NLO) Material Synthesis : Research has explored the synthesis of materials like N-(4-nitrophenyl)-N-methyl-2-aminoacetonitrile (NPAN) using derivatives of 3-Methyl-4-(2-nitrophenyl)butan-2-one. These materials are significant in the field of organic nonlinear optical material development (Gao et al., 2006).
Biodegradation and Environmental Sciences
- Biodegradation Studies : Studies on the biodegradation of related compounds, like 3-Methyl-4-nitrophenol, demonstrate the microbial degradation pathways and environmental impact, contributing to knowledge about environmental remediation and decontamination (Bhushan et al., 2000).
Pharmaceutical and Medicinal Research
- Cytotoxic Metabolite Research : A study identified a cytotoxic secondary metabolite, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, from terrestrial actinomycetes. This compound showed significant cytotoxic activity against cancer cell lines, indicating potential pharmaceutical applications (Rather et al., 2013).
Analytical Chemistry
- Chromatographic Analysis : The compound has been involved in studies regarding chromatographic analysis, aiding in the development of analytical methods for chemical synthesis monitoring and other applications (Ianni et al., 2019).
Solvent Effects and Crystal Growth
- Crystal Habit and Solvent Effects Studies : Research on the effects of different solvents on the crystal habit of related compounds has been conducted. This contributes to our understanding of solute-solvent interactions and crystal growth mechanisms (Chen Jianzhong, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-4-(2-nitrophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(9(2)13)7-10-5-3-4-6-11(10)12(14)15/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBUTKJHAJQBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





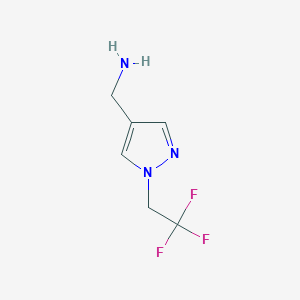

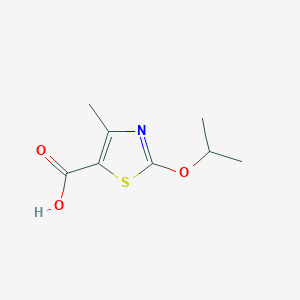
![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)
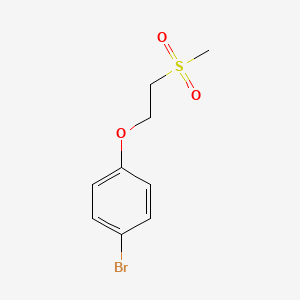
![[2-(Butan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B1444841.png)
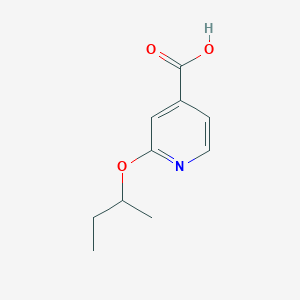
![2-[(4-Bromophenyl)methanesulfinyl]acetic acid](/img/structure/B1444843.png)
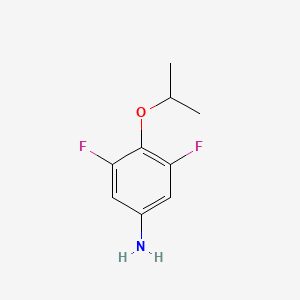

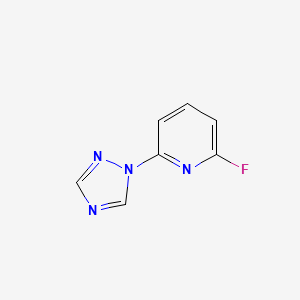
![2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1444848.png)